![molecular formula C12H16N2O2S B159528 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one CAS No. 137180-65-5](/img/structure/B159528.png)

4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

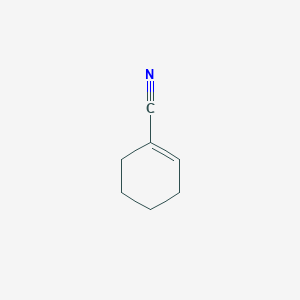

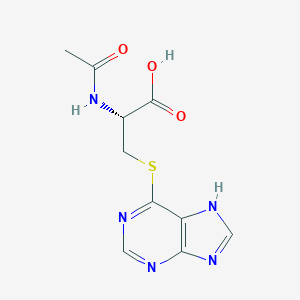

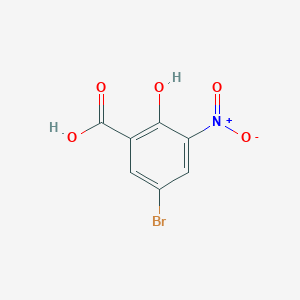

The compound “4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one” is a fragment-like molecule that has been found in complex with cAMP-dependent Protein Kinase A from Cricetulus griseus . The molecule has a unique structure that includes a thiazole ring, which is a heterocyclic compound consisting of a five-membered C3NS ring .

Molecular Structure Analysis

The molecular structure of “4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one” has been determined using X-ray diffraction . The resolution of the structure was 1.14 Å, indicating a high level of detail .Applications De Recherche Scientifique

Anticancer Activity

The 2-aminothiazole scaffold, which is a part of the compound , has been associated with anticancer activity . It has the extraordinary capacity to control a variety of cellular pathways, and its potential for selective anticancer activity can be explored .

Antioxidant Activity

2-Aminothiazole-based compounds have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

The compound has shown antimicrobial activity, particularly against Gram-negative bacteria . This makes it potentially useful in the development of new antibiotics .

Anti-inflammatory Activity

2-Aminothiazole-based compounds, including the one , have been associated with anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation.

Antifungal Activity

The compound has demonstrated potent antifungal activity, particularly against Candida albicans and Candida glabrata . This suggests potential applications in the treatment of fungal infections.

Anti-Diabetic Activity

The compound has been associated with anti-diabetic activity . Specifically, it has shown interactions against the α-glucosidase enzyme, which plays a crucial role in carbohydrate digestion and thus in the management of diabetes.

Mécanisme D'action

Target of Action

The primary target of the compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is the cAMP-dependent Protein Kinase A . This enzyme plays a crucial role in numerous cellular processes, including metabolism, transcription, and cell signaling .

Mode of Action

The compound interacts with its target, the cAMP-dependent Protein Kinase A, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially influencing the cellular processes it is involved in .

Biochemical Pathways

Given the role of camp-dependent protein kinase a, it is likely that the compound could influence pathways related to cellular metabolism, transcription, and cell signaling .

Result of Action

Given its target, it is plausible that the compound could influence various cellular processes, potentially leading to changes in cell function .

Propriétés

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUHVGOUDDESRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342366 |

Source

|

| Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |

CAS RN |

137180-65-5 |

Source

|

| Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)